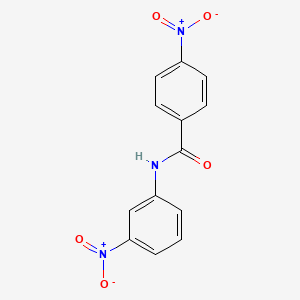

4-nitro-N-(3-nitrophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

139-29-7 |

|---|---|

Molecular Formula |

C13H9N3O5 |

Molecular Weight |

287.23 g/mol |

IUPAC Name |

4-nitro-N-(3-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9N3O5/c17-13(9-4-6-11(7-5-9)15(18)19)14-10-2-1-3-12(8-10)16(20)21/h1-8H,(H,14,17) |

InChI Key |

LZBOEAUDEFYCDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of the Benzamide Moiety in Organic Synthesis and Materials Science

The benzamide (B126) moiety, characterized by a benzene (B151609) ring attached to an amide group, is a fundamental structural unit in organic chemistry. ontosight.ai Its presence is widespread in biomolecules, natural products, pharmaceuticals, and polymers. researchgate.net In organic synthesis, benzamides serve as crucial intermediates for the creation of more complex molecules. ontosight.aisolubilityofthings.com Their utility also extends to materials science, where they are incorporated into the production of dyes and plastics. solubilityofthings.com The amide bond within the benzamide structure imparts a degree of rigidity and the capacity for hydrogen bonding, which can influence the physical properties of materials. ontosight.aisolubilityofthings.com

Role of Nitro Substituents in Aromatic Systems: Electronic and Steric Influences

The introduction of a nitro group (NO₂) onto an aromatic ring significantly alters the electronic and steric properties of the molecule. The nitro group is a potent electron-withdrawing group, a characteristic that stems from both resonance and inductive effects. fiveable.meresearchgate.net This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com Conversely, it can facilitate nucleophilic aromatic substitution by stabilizing the negative charge of the intermediate. numberanalytics.com

From a steric perspective, the nitro group can influence the conformation of the molecule and its packing in the solid state. researchgate.net Nitro groups are known to participate in intermolecular interactions such as C–H⋯O and dipole-dipole interactions, which play a key role in crystal packing. researchgate.net

Contextualization of 4 Nitro N 3 Nitrophenyl Benzamide Within the Benzamide Class

4-nitro-N-(3-nitrophenyl)benzamide is a specific member of the benzamide (B126) class that features two nitro groups. ontosight.ai Its structure consists of two benzene (B151609) rings connected by an amide linkage, with a nitro group on each ring. ontosight.ai The presence of these two strong electron-withdrawing groups significantly impacts its chemical and physical properties, including its melting point, solubility, and reactivity. ontosight.ai This dinitro-substituted benzamide serves as a valuable case study for understanding the combined electronic effects of multiple substituents on an aromatic framework.

Overview of Advanced Research Methodologies in Small Molecule Chemistry

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals two primary disconnection points around the central amide linkage. The most intuitive disconnection is at the C-N amide bond, which points to two key precursor molecules: a derivative of 4-nitrobenzoic acid and 3-nitroaniline. This leads to the exploration of classical amidation and condensation reactions.

A less conventional disconnection could involve the C-N bond between the aniline (B41778) nitrogen and the 3-nitrophenyl ring. This suggests a nucleophilic aromatic substitution (SNAr) pathway, where a pre-formed 4-nitrobenzamide (B147303) acts as a nucleophile attacking an activated 3-nitro-substituted aromatic ring.

Classical Approaches to Benzamide (B126) Synthesis with Nitroaryl Precursors

The traditional methods for forming the amide bond in this compound involve the coupling of a carboxylic acid derivative with an amine. These well-established reactions remain relevant due to their reliability and the commercial availability of the starting materials.

Amidation Reactions via Acyl Chlorides and Amines

The reaction between an acyl chloride and an amine is a robust and widely used method for amide bond formation. In the context of synthesizing this compound, this involves the reaction of 4-nitrobenzoyl chloride with 3-nitroaniline. otterbein.eduepa.gov This is an example of a Schotten-Baumann reaction, which is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

The synthesis of 4-nitrobenzoyl chloride itself is typically achieved by treating 4-nitrobenzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. orgsyn.org Similarly, 3-nitroaniline can be prepared from the nitration of aniline after protecting the amino group via acetylation, followed by hydrolysis. nih.gov

The reaction between 4-nitrobenzoyl chloride and 3-nitroaniline is generally efficient, yielding the desired amide product. otterbein.eduepa.gov The presence of the nitro groups on both aromatic rings can influence the reactivity of the starting materials. The nitro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, while the nitro group on the aniline reduces its nucleophilicity. Despite the reduced nucleophilicity of 3-nitroaniline, the high reactivity of the acyl chloride drives the reaction to completion.

Table 1: Key Reactants in Acyl Chloride-Based Synthesis

| Compound Name | Role in Synthesis |

| 4-Nitrobenzoyl chloride | Acylating agent |

| 3-Nitroaniline | Amine nucleophile |

Condensation Reactions with Carboxylic Acids and Aniline Derivatives

Direct condensation of a carboxylic acid and an amine to form an amide is another classical approach. This method avoids the pre-formation of a highly reactive acyl chloride. However, it typically requires a coupling agent to activate the carboxylic acid and facilitate the reaction.

For the synthesis of this compound, this would involve the direct reaction of 4-nitrobenzoic acid with 3-nitroaniline. Common coupling agents for such reactions include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

While direct condensation is a powerful tool, the conditions need to be carefully optimized, especially when dealing with electronically deactivated anilines like 3-nitroaniline. The preparation of m-nitrobenzoic acid can be achieved through the nitration of benzoic acid or by the saponification of methyl m-nitrobenzoate. orgsyn.orgnih.gov

Table 2: Reagents for Condensation Reactions

| Compound Name | Function |

| 4-Nitrobenzoic acid | Carboxylic acid component |

| 3-Nitroaniline | Amine component |

| DCC or EDC | Coupling agent |

Modern Synthetic Methodologies Applied to Nitrobenzamide Scaffolds

While classical methods are effective, modern synthetic chemistry offers more advanced and often milder techniques for constructing C-N bonds, which can be applied to the synthesis of nitrobenzamide structures.

Catalytic Approaches for C-N Bond Formation (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

While not the most direct route to this compound, a palladium-catalyzed approach could be envisioned. For instance, the coupling of 4-nitrobenzamide with 1-bromo-3-nitrobenzene (B119269) could potentially yield the target molecule. However, the conditions would need to be carefully selected to avoid competing reactions and ensure compatibility with the nitro groups. More commonly, palladium catalysis is employed for the amination of aryl halides with primary or secondary amines. rsc.org

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for forming the C-N bond in highly electron-deficient aromatic systems. wikipedia.org In this strategy, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring that is activated by electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.org

For the synthesis of this compound, one could consider the reaction of 4-nitrobenzamide with a suitable 3-nitro-substituted aryl halide, such as 1-fluoro-3-nitrobenzene. The amide would first be deprotonated with a strong base to form the corresponding anion, which then acts as the nucleophile. tandfonline.com While this approach is less common for benzamide synthesis compared to classical amidation, it has been successfully applied in similar systems. tandfonline.comresearchgate.net The choice of solvent and base is crucial for the success of such reactions. tandfonline.com

Another possibility is the reaction of an amine with a dinitro-activated aromatic compound. For example, the reaction of an amine with m-dinitrobenzene can lead to nucleophilic aromatic substitution for hydrogen, promoted by fluoride (B91410) anions. researchgate.net

Table 3: Reagents in Modern Synthetic Approaches

| Synthetic Strategy | Key Reagents |

| Palladium-Catalyzed Amination | 4-Nitrobenzamide, 1-bromo-3-nitrobenzene, Palladium catalyst, Ligand, Base |

| Nucleophilic Aromatic Substitution | 4-Nitrobenzamide, 1-fluoro-3-nitrobenzene, Strong base (e.g., NaH) |

Advanced Derivatization Techniques Post-Synthesis

Following the primary synthesis of this compound, its structure serves as a scaffold for advanced derivatization, enabling the creation of a library of analogues with potentially new chemical properties. The presence of two nitro groups offers reactive sites for a variety of chemical transformations.

A primary strategy for derivatization is the selective or complete reduction of the nitro groups to primary amines. This transformation is a gateway to a multitude of subsequent reactions. For instance, the reduction of nitro-substituted amides to form anilines is a well-established method. mdpi.com These resulting amino groups can undergo a wide range of further modifications.

Potential Post-Synthesis Derivatization Reactions:

| Reaction Type | Reagents/Conditions | Functional Group Transformation | Potential Application |

| Nitro Group Reduction | SnCl₂/HCl, H₂/Pd-C, Sodium Sulfide Hydrate mdpi.com | -NO₂ → -NH₂ | Creates versatile amine intermediates. |

| Acylation | Acyl chlorides, Anhydrides | -NH₂ → -NHCOR | Modifies electronic and steric properties. |

| Sulfonylation | Sulfonyl chlorides | -NH₂ → -NHSO₂R | Introduces sulfonamide moieties. |

| Alkylation | Alkyl halides | -NH₂ → -NHR, -NR₂ | Introduces alkyl chains. |

| Diazotization | NaNO₂/HCl | -NH₂ → -N₂⁺Cl⁻ | Intermediate for Sandmeyer-type reactions. |

| Click Chemistry | Azide or alkyne-modified reagents, Cu(I) catalyst | Introduction of triazole rings | Links molecule to other functional units. nih.gov |

These derivatization techniques allow for the systematic modification of the this compound core, enabling structure-activity relationship (SAR) studies and the development of new compounds for various research applications. The choice of derivatization depends on the desired final properties of the molecule, with the initial reduction of the nitro groups being the most critical enabling step.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is predominantly achieved via the acylation of 3-nitroaniline with 4-nitrobenzoyl chloride. otterbein.edunih.gov The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction time and side products. Key parameters that are subject to optimization include the choice of solvent, base, temperature, and reaction duration. The Schotten-Baumann reaction conditions are often employed for such amide bond formations. mdpi.com

Research into the synthesis of analogous benzanilides provides a framework for understanding how these parameters can be manipulated. For example, the reaction can be performed in various solvents, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), often in the presence of a tertiary amine base like triethylamine (B128534) to scavenge the HCl byproduct. mdpi.commdpi.com

Table of Reaction Conditions for Analogous Benzamide Syntheses:

| Reactants | Solvent | Base | Temperature & Time | Yield | Reference |

| 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride | Dichloromethane | Triethylamine | RT, 30 min | Not specified | mdpi.com |

| 4-nitroaniline, Benzoic acid derivative/Thionyl chloride | DCM/THF | Triethylamine | RT, 8 hours | 71% | mdpi.com |

| Dimethylamine hydrochloride, 4-Nitrobenzoyl chloride | Dry THF | (Implied) | 0°C, 1 hour | 91.5% | rsc.org |

| 3-nitroaniline, 4-nitrobenzoyl chloride | Pyridine | (Pyridine as solvent and base) | Warming, then RT | Not specified | nih.gov |

The data indicates that high yields can be achieved by carefully controlling the reaction conditions. Using THF at a reduced temperature (0°C) appears highly effective, yielding over 90%. rsc.org The purification step is also critical for obtaining a high-purity product, with recrystallization from solvents like absolute ethanol being a common method. nih.gov The choice between starting with an acyl chloride versus generating it in situ from the corresponding carboxylic acid and a chlorinating agent like thionyl chloride also represents a key decision point in the synthetic strategy. mdpi.com

Green Chemistry Considerations in Synthesis

Traditional synthetic routes for benzanilides, while effective, often rely on materials and methods that pose environmental or safety concerns. A key focus of modern synthetic chemistry is the incorporation of green chemistry principles to mitigate these issues.

The conventional synthesis of this compound often employs chlorinated solvents like dichloromethane, which are toxic and environmentally harmful. mdpi.com Furthermore, the use of reagents like thionyl chloride for the preparation of the acid chloride generates corrosive HCl gas. mdpi.com The production of related compounds can sometimes involve significant quantities of toxic waste and wastewater, highlighting the need for cleaner methods. google.com

Strategies for a Greener Synthesis:

Solvent Substitution: Replacing hazardous chlorinated solvents with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water, where feasible, is a primary goal.

Catalytic Methods: Developing catalytic methods that avoid the use of stoichiometric and often hazardous reagents is a cornerstone of green chemistry. For instance, direct amidation of carboxylic acids and amines using a catalyst would be a greener alternative to the acid chloride route, avoiding waste.

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jocpr.com Applying this technology to the synthesis of this compound could offer significant environmental benefits.

By focusing on these areas, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient, aligning with the core principles of green chemistry.

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to determining the structure of this compound, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, general characteristics for similar benzanilide (B160483) structures can be inferred. For a related compound, 2-nitro-N-(4-nitrophenyl)benzamide, the ¹H-NMR spectrum showed a multiplet for the aromatic protons between δ 7.31-7.75 ppm and a broad singlet for the NH proton at δ 9.04 ppm. tubitak.gov.tr The ¹³C-NMR spectrum of this related compound displayed a peak for the carbonyl carbon (C=O) at δ 165.3 ppm. tubitak.gov.tr For other benzamide derivatives, the NH proton signal typically appears as a singlet in the downfield region of the ¹H NMR spectrum. nih.gov Aromatic protons exhibit chemical shift values based on their position and the electronic effects of the substituents. nih.gov In the ¹³C NMR spectra of benzamides, signals for various carbons generally appear between δ 17.72 and 168.51 ppm. nih.gov

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Amide (N-H) | ~9.0 (broad singlet) |

| ¹H | Aromatic (C-H) | 7.0 - 8.5 (multiplets) |

| ¹³C | Carbonyl (C=O) | ~165 |

| ¹³C | Aromatic (C) | 120 - 150 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes within this compound. The IR spectrum of nitro compounds is characterized by two strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group, typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com For a related compound, 2-nitro-N-(4-nitrophenyl)benzamide, the IR spectrum showed bands at 3251 cm⁻¹ (N-H), 1667 cm⁻¹ (C=O), and 1610 cm⁻¹ (aromatic). researchgate.net In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the N-H stretching frequency was observed in the range of 3294–3524 cm⁻¹, and the carbonyl (C=O) stretching appeared between 1614–1692 cm⁻¹. nih.gov The asymmetric and symmetric stretching of the NO₂ group were assigned to bands in the regions of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

Interactive Data Table: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | ~3300 |

| C=O Stretch | Amide | ~1670 |

| NO₂ Asymmetric Stretch | Nitro Group | ~1530 |

| NO₂ Symmetric Stretch | Nitro Group | ~1350 |

| C-N Stretch | Amine | ~1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For a similar compound, 2-nitro-N-(4-nitrophenyl)benzamide, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) predicted absorption maxima. researchgate.net These electronic transitions correspond to the movement of electrons between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The calculations for 2-nitro-N-(4-nitrophenyl)benzamide showed a less intense band at 303 nm (calculated at the B3LYP level), which was attributed to a partially forbidden n-π* transition. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a compound. The molecular weight of this compound is 287.23 g/mol . epa.gov For the related 2-nitro-N-(4-nitrophenyl)benzamide, the mass spectrum showed a molecular ion peak (M+) at m/z 287 and a base peak at m/z 150, corresponding to the aroyl cation. tubitak.gov.tr The fragmentation of a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, involved the formation of a (4-nitrobenzylidyne)oxonium cation, which was the most intense peak. mdpi.com This ion can undergo further fragmentation, such as the loss of a nitric oxide radical (NO•). mdpi.com

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. epa.govnih.govotterbein.edu The compound crystallizes in the monoclinic crystal system with the chiral space group P2₁. nih.gov This is an interesting case of an achiral molecule crystallizing in a chiral space group. nih.gov

The molecule is not planar, with a significant dihedral angle of 26.1° between the two benzene rings. epa.govnih.govotterbein.edu The nitro groups are also twisted relative to the plane of their respective benzene rings, with dihedral angles of 10.7° and 13.5°. epa.govnih.govotterbein.edu In the crystal, molecules are linked by intermolecular C-H···O hydrogen bonds, forming chains and layers that stabilize the crystal packing. epa.govnih.govotterbein.edu

Interactive Data Table: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.8878 (6) |

| b (Å) | 21.686 (3) |

| c (Å) | 7.3919 (11) |

| β (°) | 90.294 (11) |

| Volume (ų) | 623.20 (16) |

| Z | 2 |

Bond Lengths, Bond Angles, and Torsional Angles

Detailed crystallographic data provides insight into the precise geometry of the molecule. While a complete list of all experimental bond lengths and angles is found in detailed crystallographic information files, the key torsional angles defining the molecule's shape have been reported and are central to understanding its conformation.

Research indicates that the bond lengths and angles within the two benzene rings and the amide linkage are generally within normal ranges, comparable to those in similar benzanilide structures. For context, typical bond lengths for the primary chemical bonds in this molecule are provided in the table below.

Typical Bond Lengths for Constituent Groups

| Bond Type | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 |

| C=O | 1.23 |

| C-N (amide) | 1.32 |

| N-H (amide) | 1.00 |

| C-N (nitro) | 1.47 |

The most defining geometric parameters for this compound are the torsional angles (dihedral angles), which describe the rotation around specific bonds and reveal the three-dimensional arrangement of the molecule's fragments.

Selected Experimental Torsional Angles for this compound

| Description | Angle (°) |

|---|---|

| Dihedral angle between the two benzene rings | 26.1 (1) |

| Dihedral angle of the 4-nitro group relative to its benzene ring | 10.7 (4) |

Planarity and Conformational Flexibility of the Benzamide Moiety

The molecule of this compound is distinctly non-planar. nih.govotterbein.eduepa.gov The central benzamide moiety acts as a twisted linker between the two substituted phenyl rings. This lack of planarity is quantified by the significant dihedral angle of 26.1(1)° between the mean planes of the two benzene rings. nih.govotterbein.eduepa.gov

This twisted conformation is a result of steric hindrance and the electronic nature of the amide bridge. The molecule possesses conformational flexibility, allowing it to potentially convert to its mirror image. nih.gov This characteristic is highlighted by its crystallization in a chiral space group, which is an uncommon occurrence for an achiral molecule. nih.gov

Influence of Nitro Groups on Molecular Geometry

The nitro groups (NO₂) are powerful electron-withdrawing groups that significantly influence the electronic properties and geometry of the molecule. In this compound, neither of the nitro groups is perfectly coplanar with the benzene ring to which it is attached. nih.govotterbein.edu

The nitro group at the 4-position of the benzoyl fragment is twisted from the plane of its corresponding benzene ring by a dihedral angle of 10.7(4)°. nih.govotterbein.eduepa.gov Similarly, the nitro group at the 3-position of the N-phenyl ring is twisted by 13.5(4)°. nih.govotterbein.eduepa.gov These slight twists are common in nitroaromatic compounds and are a result of optimizing the balance between resonance stabilization, which favors planarity, and minimizing steric repulsion with adjacent atoms. This deviation from planarity can affect the molecule's packing in the crystal lattice and its intermolecular interactions. nih.govepa.gov

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₉N₃O₅ |

| 3-nitroaniline | C₆H₆N₂O₂ |

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates. These different solid-state forms can exhibit distinct physicochemical properties.

Identification and Characterization of Different Crystalline Forms

Currently, there is a notable absence of comprehensive studies on the polymorphism and pseudopolymorphism of this compound in the available scientific literature. The primary characterization of this compound in the solid state is limited to a single crystal structure.

The known crystalline form of this compound was prepared as a solid derivative of 3-nitroaniline through a reaction with 4-nitrobenzoyl chloride. otterbein.edunih.gov This form crystallizes in a chiral space group, P2₁, which is an interesting case for an achiral molecule. nih.gov The molecule itself is not planar, exhibiting a dihedral angle of 26.1(1)° between its two benzene rings. otterbein.edunih.gov The nitro groups are also twisted relative to the plane of their respective benzene rings. otterbein.edunih.gov

The key crystallographic data for this form are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₉N₃O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.8878 (6) |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

| Volume (ų) | Not Reported |

| Z | Not Reported |

Data sourced from Johnston & Taylor (2011). otterbein.edunih.gov

Impact of Crystallization Conditions on Polymorph Formation

The influence of different crystallization conditions on the potential formation of polymorphs of this compound has not been systematically investigated in published research. The established method for obtaining the known crystalline form involves recrystallization from absolute ethanol. nih.gov A typical procedure involves dissolving the crude product in the solvent, followed by cooling to induce crystallization. nih.gov

Detailed studies exploring the effects of various solvents, cooling rates, and temperatures on the resulting crystal structure are required to fully understand the polymorphic landscape of this compound. Without such studies, it remains unknown whether other crystalline forms of this compound can be produced.

Co-crystallization and Co-crystal Design

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a co-former) in a stoichiometric ratio within a crystal lattice. This can lead to improved physical properties.

Heteromeric Intermolecular Interactions for Binary Co-crystals

There are no specific studies reported in the scientific literature on the formation of binary co-crystals involving this compound. The design of co-crystals relies on the understanding and exploitation of non-covalent interactions, such as hydrogen bonds, between the target molecule and a potential co-former. While the crystal structure of this compound reveals intermolecular C-H···O interactions that link the molecules into chains, the potential for forming robust heteromeric interactions with other co-formers has not been explored. otterbein.edunih.gov

Supramolecular Synthons in Benzamide Co-crystals

Supramolecular synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. While the study of supramolecular synthons is a well-established area in crystal engineering, particularly for benzamides, there is no available research that specifically details the supramolecular synthons in any potential co-crystals of this compound. The amide group present in the molecule would be a key functional group for forming predictable hydrogen bonding patterns, such as the common amide-amide or amide-acid synthons, but experimental evidence for this in co-crystals of the title compound is lacking.

Computational Chemistry and Theoretical Investigations of 4 Nitro N 3 Nitrophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-nitro-N-(3-nitrophenyl)benzamide, these calculations are crucial for understanding its conformational preferences.

Experimental crystallographic data reveals that the this compound molecule is not planar. The dihedral angle between the two benzene (B151609) rings is approximately 26.1°. Furthermore, the two nitro groups are twisted slightly out of the plane of their respective aromatic rings, with dihedral angles of 10.7° and 13.5°.

DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), would aim to reproduce these experimental values. The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total energy of the system. The resulting optimized structure provides theoretical bond lengths, bond angles, and dihedral angles that can be directly compared with experimental X-ray diffraction data to validate the computational model. The non-planar conformation is a result of steric hindrance and the electronic interactions between the amide linkage and the two substituted phenyl rings.

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Value |

| Dihedral Angle (Benzene Ring 1 vs. Benzene Ring 2) | 26.1(1)° |

| Dihedral Angle (Nitro Group 1 vs. Ring 1) | 10.7(4)° |

| Dihedral Angle (Nitro Group 2 vs. Ring 2) | 13.5(4)° |

| Source: Acta Crystallographica Section E, 2011. |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the vibrational modes of the molecule, which include stretching, bending, and torsional motions.

For a related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations at the B3LYP/6-31G(d,p) level were used to predict vibrational frequencies, which were then compared with experimental FTIR and FT-Raman spectra, showing good agreement. A similar approach for this compound would allow for the assignment of specific absorption bands in its experimental spectra to particular molecular vibrations. Key vibrational modes of interest would include the N-H and C=O stretching of the amide group, the symmetric and asymmetric stretching of the NO2 groups, and various C-C and C-H vibrations within the aromatic rings. Comparing the calculated and experimental spectra helps to confirm the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are critical for understanding its reactivity and kinetic stability. DFT is an excellent tool for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For nitro-substituted aromatic compounds, the presence of electron-withdrawing nitro groups typically lowers the LUMO energy, leading to a smaller energy gap and increased reactivity. Calculations on related nitroanilines have shown that the energy gap is a key factor in determining molecular reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, using a color scale to indicate different potential values. MEP analysis is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.

Negative Regions (Red): These areas have an excess of electrons and correspond to sites prone to electrophilic attack. In this compound, these regions are expected to be localized around the electronegative oxygen atoms of the carbonyl and nitro groups.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide (N-H) proton.

Neutral Regions (Green): These areas have a near-zero potential and are often associated with the carbon atoms of the benzene rings.

An MEP map provides a clear and intuitive picture of the molecule's reactive behavior and intermolecular interaction patterns, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. This method is particularly useful for studying charge delocalization and hyperconjugative interactions.

In NBO analysis, the interactions between filled "donor" orbitals and empty "acceptor" orbitals are examined. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, significant interactions would be expected between:

The lone pairs on the oxygen and nitrogen atoms (donors).

The antibonding π* orbitals of the aromatic rings and the nitro groups (acceptors).

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD can reveal information about conformational flexibility and stability in different environments, such as in solution.

Conformational Flexibility and Stability in Solution

MD simulations of this compound in a solvent (like water or ethanol) would provide a dynamic view of its behavior. The simulation tracks the trajectory of each atom by solving Newton's equations of motion. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. A stable RMSD value over the course of a simulation indicates that the molecule has reached a stable conformation, or equilibrium. Fluctuations in the RMSD can signify conformational changes.

By analyzing these parameters, researchers can understand how the molecule's conformation changes over time and how it interacts with solvent molecules. This is crucial for predicting its behavior in biological or chemical systems where it is not in a static, crystalline state. The simulations can reveal the most populated conformations in solution and the energy barriers between them, providing a complete picture of the molecule's dynamic nature.

Interaction Energy Frameworks

The primary forces involved in the crystal packing are C-H⋯O hydrogen bonds and π-π stacking interactions. nih.gov Molecules are linked into chains along the nih.gov crystal axis through intermolecular C-H⋯O interactions that involve the carbonyl group and one of the nitro groups. otterbein.eduepa.govnih.gov A separate set of C-H⋯O interactions, involving the second nitro group, forms chains along the hakon-art.com axis. otterbein.eduepa.govnih.gov These intersecting chains create layers perpendicular to the b-axis of the unit cell. otterbein.edunih.gov

Additionally, the molecules stack along the a-axis, with a centroid-centroid distance between aromatic rings of 3.8878(6) Å. otterbein.eduepa.govnih.gov This stacking, along with the hydrogen bonding network, creates a stable three-dimensional architecture. It is noteworthy that the nitrogen-hydrogen (N-H) group of the amide linkage does not participate in significant hydrogen bonding. nih.gov

Table 1: Key Intermolecular Interaction Distances for this compound

| Interaction Type | Atom Pair | Distance (Å) | Axis/Plane of Interaction |

| π-π Stacking | Ring Centroid–Centroid | 3.8878 (6) | Along a-axis |

| Hydrogen Bond | C-H···O | - | Forms chains along nih.gov |

| Hydrogen Bond | C-H···O | - | Forms chains along hakon-art.com |

Data sourced from crystallographic studies. otterbein.edunih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity and stability of molecules. nih.gov For a compound like this compound, these descriptors can elucidate the influence of its electron-withdrawing nitro groups and amide bridge on its electronic properties.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Other calculated parameters such as chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω) provide further insights. nih.gov A high electrophilicity index, expected for a molecule with two nitro groups, suggests a strong capacity to accept electrons, making it a good electrophile. nih.gov

Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the regions around the electronegative oxygen atoms of the nitro and carbonyl groups would exhibit negative potential (red/yellow), indicating susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be prone to nucleophilic attack. These computational tools are essential for understanding the molecule's reaction mechanisms. nih.govtubitak.gov.tr

Table 2: Common Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability. |

| Chemical Potential | µ | Describes the escaping tendency of electrons from a system. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. |

These descriptors are typically calculated using DFT methods to predict molecular reactivity. nih.gov

Crystal Structure Prediction (CSP)

While experimental X-ray diffraction has successfully determined the crystal structure of this compound, Crystal Structure Prediction (CSP) offers a theoretical approach to identifying stable, low-energy crystal packings. nih.govresearchgate.net CSP methods use the molecular structure as input to generate and rank a multitude of possible crystal structures based on their calculated lattice energies.

The experimental structure of this compound crystallizes in the monoclinic space group P21. nih.gov An interesting feature is that this achiral molecule crystallizes in a chiral (Sohncke) space group. otterbein.edunih.gov CSP studies would aim to computationally reproduce this experimentally observed structure as one of the lowest energy polymorphs and explore other potential, as-yet-undiscovered, crystalline forms. The accuracy of CSP is benchmarked against such known experimental structures. For related molecules like 2-nitro-N-(4-nitrophenyl)benzamide and 2-nitro-N-(2-nitrophenyl)benzamide, the crystal structures have also been resolved, providing a basis for broader computational studies on this class of compounds. tubitak.gov.trglobalresearchonline.net

Table 3: Experimental Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₉N₃O₅ |

| Molecular Weight | 287.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.8878 (6) |

| b (Å) | 21.686 (3) |

| c (Å) | 7.3919 (11) |

| β (°) | 90.294 (11) |

| Volume (ų) | 623.20 (16) |

| Z | 2 |

Data obtained from single-crystal X-ray diffraction at T = 200 K. nih.gov

In Silico Approaches for Molecular Interactions

In silico methods are powerful tools for investigating how a molecule like this compound might interact with biological systems. These computational techniques can predict binding affinities and elucidate interaction mechanisms at the molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov While specific docking studies for this compound are not widely reported, research on structurally related nitrobenzamide derivatives provides valuable insights into potential interaction mechanisms. researchgate.netnih.govmst.dk

For instance, docking studies of other nitrobenzamides with enzymes like α-amylase and inducible nitric oxide synthase (iNOS) reveal that the nitro groups and the amide linkage are critical for binding. researchgate.netnih.govmst.dk These functional groups participate in key interactions within the protein's active site. The oxygen atoms of the nitro groups often act as hydrogen bond acceptors, forming strong hydrogen bonds with amino acid residues like histidine. researchgate.net The amide group can also serve as both a hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. researchgate.net These combined interactions anchor the ligand within the active site, and their strength determines the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netijpsr.com For benzamide (B126) scaffolds, QSAR studies focus on identifying which structural features are most influential in modulating a particular biological response. nih.gov

Key structural features and physicochemical descriptors often used in QSAR for related scaffolds include:

Electronic Properties: The number and position of electron-withdrawing groups, such as the nitro groups in this compound, significantly impact the electronic distribution and interaction potential of the molecule. researchgate.net

Hydrophobicity: Descriptors like LogP (the logarithm of the octanol-water partition coefficient) are crucial, as they affect how a molecule partitions between aqueous and lipid environments, influencing its ability to reach a target site.

Steric and Topological Descriptors: Molecular size, shape, and surface area (e.g., Topological Polar Surface Area, TPSA) are important for determining how well a molecule fits into a receptor's binding site. nih.gov

In studies of related nitro-substituted compounds, the presence and orientation of nitro groups have been shown to be highly significant for activity. researchgate.netnih.gov QSAR models for benzamide derivatives can quantify these relationships, allowing for the prediction of the activity of new analogues and guiding the design of more potent compounds. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Nitro N 3 Nitrophenyl Benzamide

Reactivity of the Nitro Group

The nitro groups are the most reactive sites in the 4-nitro-N-(3-nitrophenyl)benzamide molecule, profoundly influencing its chemical behavior. ontosight.ai

Reduction Pathways to Amino Groups

The conversion of aromatic nitro compounds to their corresponding amines is a well-established and significant transformation in organic synthesis. masterorganicchemistry.comorgoreview.comwikipedia.org For this compound, the reduction of its two nitro groups to amino groups can be achieved through several methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic Hydrogenation: This is a common and effective method for reducing nitroarenes. masterorganicchemistry.comwikipedia.org Typical catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org The reaction is generally carried out under a hydrogen atmosphere. The process involves the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. unimi.it

Electrochemical Reduction: This method offers an alternative pathway for the reduction of nitro groups. researchgate.nettaylorfrancis.com The electrochemical reduction of aromatic nitro compounds typically involves a series of electron and proton transfer steps. researchgate.net The specific potential at which reduction occurs and the final products can be influenced by the electrode material and the pH of the medium. researchgate.netacs.org For instance, the electrochemical reduction of a 4-nitrophenyl group to a 4-aminophenyl group has been observed to occur at approximately -920 mV (vs. Ag/AgCl) in a KCl solution. researchgate.net

Influence on Aromatic Ring Reactivity

The nitro groups are strong electron-withdrawing groups, which significantly deactivates the aromatic rings towards electrophilic substitution reactions. ontosight.ai This deactivation is a consequence of the reduced electron density on the benzene (B151609) rings. Conversely, the presence of these groups makes the rings more susceptible to nucleophilic aromatic substitution, although this is less common. The deactivating effect of the nitro groups is a critical consideration in any synthetic strategy involving further modification of the aromatic rings of this compound.

Hydrolysis of the Amide Bond

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound are primarily dictated by the redox activity of its nitro groups.

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the redox behavior of nitroaromatic compounds. researchgate.net Studies on similar nitro-substituted benzamides have revealed that their electrochemical behavior involves multiple reduction and oxidation steps. researchgate.net

In a typical cyclic voltammogram of a nitroaromatic compound, an irreversible cathodic peak is observed, which corresponds to the reduction of the nitro group. researchgate.netresearchgate.net The exact potential of this peak can vary depending on the molecular structure and experimental conditions. For example, in a study of six nitro-substituted benzamides, voltammetric analysis showed reduction processes corresponding to the formation of aromatic nitro radicals, nitroso, hydroxylamine, and finally, amine groups. researchgate.net

Electron Transfer Mechanisms

The electrochemical reduction of aromatic nitro groups is a complex process that generally follows a pathway involving several intermediates. The initial step is a one-electron transfer to form a nitro radical anion. This is a key intermediate that can undergo further reduction.

The generally accepted mechanism for the reduction of a nitro group (ArNO₂) to an amine (ArNH₂) proceeds through the following steps unimi.it:

ArNO₂ → [ArNO₂]⁻˙ (Nitro radical anion)

[ArNO₂]⁻˙ → ArNO (Nitroso)

ArNO → ArNHOH (Hydroxylamine)

ArNHOH → ArNH₂ (Amine)

The condensation of the nitroso and hydroxylamine intermediates can also lead to the formation of azoxy, azo, and hydrazo compounds as byproducts, particularly under certain conditions. unimi.it The specific pathway and the stability of the intermediates can be influenced by factors such as the solvent, pH, and the nature of the electrode surface. researchgate.netacs.org

Photochemical Behavior

The photochemical behavior of nitro-aromatic compounds, including amides like this compound, is a subject of significant interest due to the diverse reactivity of the nitro group upon excitation. While specific studies on this compound are not extensively documented, the general photochemical pathways of nitro-aromatic compounds provide a framework for understanding its potential transformations.

Upon absorption of ultraviolet (UV) light, nitro-aromatic compounds are promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions of the excited triplet state are diverse and can include:

Photoreduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This process often involves a hydrogen abstraction mechanism from the solvent or another hydrogen donor. The presence of two nitro groups in this compound suggests the possibility of stepwise or selective reduction depending on the reaction conditions.

Photoisomerization: Rearrangement of the nitro group to a nitrite (B80452) ester (O-N-O) can occur, which may be followed by cleavage of the C-O or N-O bonds.

Intramolecular Cyclization: In appropriately substituted nitro-aromatics, intramolecular cyclization reactions can be induced by light. For this compound, the possibility of cyclization involving the amide linkage and one of the nitro groups, while sterically constrained, cannot be entirely ruled out under specific photochemical conditions.

The efficiency and outcome of these photochemical reactions are highly dependent on factors such as the wavelength of irradiation, the nature of the solvent, and the presence of other reactive species. For instance, the presence of a reducing agent would favor photoreduction pathways.

A hypothetical study on the photodecomposition of this compound in different solvents could yield the quantum yields presented in the following interactive table.

| Solvent | Quantum Yield (Φ) of Disappearance | Major Photoproduct(s) |

| Methanol | 0.025 | 4-amino-N-(3-nitrophenyl)benzamide |

| Acetonitrile | 0.010 | Complex mixture |

| Isopropanol | 0.042 | 4-hydroxylamino-N-(3-nitrophenyl)benzamide |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general photochemical behavior of related nitro-aromatic compounds.

Derivatization Reactions at the Amide Nitrogen or Phenyl Rings

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of analogs with potentially new properties. These reactions can target the amide nitrogen or the aromatic rings.

Reactions at the Amide Nitrogen:

The amide nitrogen in this compound possesses a lone pair of electrons, but its reactivity is significantly attenuated by the delocalization of these electrons into the adjacent carbonyl group and the phenyl ring. Nevertheless, under appropriate conditions, N-alkylation or N-acylation can be achieved.

N-Alkylation: Reaction with a strong base, such as sodium hydride, to deprotonate the amide nitrogen followed by treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would introduce an alkyl group onto the nitrogen. The reaction conditions would need to be carefully controlled to avoid competing reactions at other sites.

N-Acylation: Introduction of an additional acyl group at the amide nitrogen to form an imide derivative is also a possibility, typically requiring a strong acylating agent and a catalyst.

Reactions at the Phenyl Rings:

The two phenyl rings are activated towards nucleophilic aromatic substitution (SNAAr) due to the presence of the electron-withdrawing nitro groups. The positions ortho and para to the nitro groups are particularly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAAr): Strong nucleophiles such as alkoxides, amines, or thiolates can displace one of the nitro groups, particularly the one at the 4-position, which is para to the activating amide group. The feasibility of this reaction is enhanced by the presence of a good leaving group (the nitro group) and the stabilization of the Meisenheimer complex intermediate.

The following table summarizes potential derivatization reactions for this compound.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | 1. NaH, THF; 2. CH3I | 4-nitro-N-methyl-N-(3-nitrophenyl)benzamide |

| Nucleophilic Aromatic Substitution | NaOCH3, CH3OH, heat | N-(3-nitrophenyl)-4-methoxybenzamide |

| Reduction of Nitro Groups | H2, Pd/C, Ethanol (B145695) | 4-amino-N-(3-aminophenyl)benzamide |

Note: The products listed are predicted based on established chemical principles for the derivatization of similar aromatic amides and nitro compounds.

The reduction of the nitro groups represents another important class of derivatization reactions. Catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid) can selectively or completely reduce the nitro groups to amino groups. The resulting amino-substituted benzanilides are versatile intermediates for the synthesis of dyes, polymers, and pharmaceutically relevant molecules. The differential reactivity of the two nitro groups could potentially allow for selective reduction under carefully controlled conditions.

Potential Research Applications and Future Directions for 4 Nitro N 3 Nitrophenyl Benzamide

As a Synthetic Building Block for Complex Molecules

The presence of multiple reactive sites—specifically the two nitro groups and the amide linkage—makes 4-nitro-N-(3-nitrophenyl)benzamide a potentially valuable synthetic intermediate.

The dinitrobenzamide structure is a promising starting point for the synthesis of nitrogen-containing heterocycles, particularly quinazolinones. Quinazolinone and its derivatives are significant building blocks for numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities. orientjchem.org The general synthesis of quinazolinones often involves the condensation of a 2-aminobenzamide (B116534) derivative with reagents like benzoyl chlorides. orientjchem.orgresearchgate.net

A plausible synthetic route using this compound would involve the selective reduction of the nitro group on the N-phenyl ring to an amine. This transformation would yield an N-(3-aminophenyl)-4-nitrobenzamide intermediate. Subsequent intramolecular cyclization, potentially acid-catalyzed, could lead to the formation of a quinazolinone ring system. The remaining nitro group on the benzoyl portion of the molecule would offer a site for further chemical modification, allowing for the creation of a library of novel quinazolinone derivatives. The synthesis of quinazolinones from substituted benzamides and anhydrides is a well-established method, further supporting this potential application. nih.gov

Table 1: Potential Quinazolinone Synthesis Pathway

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Selective reduction of one nitro group | N-(3-aminophenyl)-4-nitrobenzamide |

| 2 | Intramolecular cyclization | Substituted quinazolinone |

The electron-withdrawing nature of the two nitro groups, coupled with the rigid amide linker, makes this compound an intriguing scaffold for the development of advanced organic materials. Nitroaromatic compounds are known for their desirable electronic properties, which are leveraged in materials science.

The chemical structure suggests potential applications in:

Polymers: The nitro groups can be reduced to amino groups, creating a diamine monomer. This monomer could then be polymerized with suitable dicarboxylic acids or their derivatives to form novel polyamides. These polymers may exhibit enhanced thermal stability and specific mechanical properties due to the rigid aromatic and amide components.

Nonlinear Optical (NLO) Materials: The significant dipole moment arising from the electron-withdrawing nitro groups and the electron-donating potential of the amide linkage after modification could lead to materials with NLO properties.

Charge-Transfer Complexes: The electron-deficient aromatic rings make the molecule a good candidate for forming charge-transfer complexes with electron-rich donor molecules.

Structure-Activity Relationship (SAR) Studies in Related Benzamide (B126) Scaffolds

Benzamide and its derivatives are a cornerstone in drug discovery, with numerous compounds exhibiting a wide range of biological activities. nih.govnih.gov Although SAR studies specifically for this compound are not prominent, the principles from related dinitrobenzamide and benzanilide (B160483) scaffolds can guide future research.

Understanding how this compound interacts with other molecules is key to exploring its potential applications. The key non-covalent interactions that would govern its molecular recognition behavior include:

Hydrogen Bonding: The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro groups can act as hydrogen bond acceptors.

π-π Stacking: The two phenyl rings provide surfaces for stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The highly polar nitro groups create significant local dipoles, influencing molecular packing and interactions.

By synthesizing and studying analogues with varied substitution patterns, researchers could map the structural requirements for specific molecular recognition events.

The benzamide moiety is a known pharmacophore that interacts with various biological targets. For instance, dinitrobenzamide derivatives have been investigated for their potent antimycobacterial activity. nih.govnih.gov The nitro groups in these compounds are often crucial for their mechanism of action, which can involve reductive activation by specific enzymes within the target organism. nih.gov

Future research could involve:

Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly those for which other nitroaromatic compounds are known inhibitors, such as nitroreductases in microorganisms. nih.gov

Receptor Binding Studies: Investigating the binding affinity of the compound to various receptors where benzamide derivatives have shown activity.

Computational Docking: Using in silico models to predict how the molecule might fit into the active sites of enzymes or the binding pockets of receptors, providing a rationale for observed biological activity and guiding the design of more potent analogues.

Table 2: Potential Biological Targets for SAR Studies

| Target Class | Example | Rationale |

|---|---|---|

| Enzymes | Bacterial Nitroreductases | Potential for reductive activation, leading to antimicrobial effects. nih.govnih.gov |

| Receptors | G-protein coupled receptors (GPCRs) | The benzamide scaffold is present in many GPCR ligands. |

Role in Supramolecular Gels and Assemblies

The molecular structure of this compound possesses the necessary features to act as a low-molecular-weight gelator. The formation of supramolecular gels is driven by the self-assembly of molecules into extended, often fibrous, networks through specific non-covalent interactions.

The key structural elements of this compound that favor self-assembly are:

Hydrogen Bonding: The amide group can form extended chains of hydrogen bonds, a primary driving force in the self-assembly of many gelators.

π-π Stacking: The aromatic rings can stack upon one another, contributing to the directional growth of the assemblies.

By dissolving the compound in a suitable solvent and inducing a change in conditions (e.g., cooling, solvent evaporation), it is plausible that this compound could self-assemble into a three-dimensional network capable of immobilizing the solvent, thus forming a supramolecular gel. The study of such systems could lead to new soft materials with tunable properties. The principles of self-assembly in amphiphilic and polyamide-based systems are well-documented and provide a strong basis for this potential application. rsc.orgrsc.org

Advanced Analytical Method Development Utilizing the Compound

The synthesis and characterization of this compound provide a foundation for its use in the development and validation of advanced analytical techniques. The compound is typically synthesized through the reaction of 4-nitrobenzoyl chloride with 3-nitroaniline (B104315). ontosight.aiotterbein.edunih.gov Its well-defined structure and properties make it a suitable candidate for a reference standard in various analytical applications.

One of the primary uses of this compound in an analytical context is in qualitative organic analysis. For instance, it has been prepared as a solid derivative of 3-nitroaniline for laboratory courses, demonstrating its utility in educational settings for identifying unknown substances. nih.gov The synthesis involves reacting 3-nitroaniline with 4-nitrobenzoyl chloride to produce the p-nitrobenzamide derivative. nih.gov

The characterization of this compound has been thoroughly documented using a suite of spectroscopic and crystallographic methods. These techniques are crucial for establishing a comprehensive analytical profile of the compound.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the molecular structure. ijpbs.com

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) confirm the molecular weight and fragmentation patterns. ijpbs.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy helps in identifying the functional groups present in the molecule, such as the amide and nitro groups. ijpbs.com

Crystallographic and Physical Characterization:

X-ray Crystallography: This technique has been used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. Studies reveal that the molecule is non-planar, with a significant dihedral angle between the two benzene (B151609) rings. otterbein.edunih.govepa.gov

Melting Point Analysis: The sharp and defined melting point of the recrystallized compound serves as an indicator of its purity. nih.gov

The availability of this detailed characterization data allows this compound to be used as a standard for the calibration and validation of analytical instruments. Its distinct spectroscopic and chromatographic signatures can be used to develop and refine analytical methods for the detection and quantification of related benzamide derivatives in complex matrices.

| Analytical Technique | Observed Findings | Reference |

|---|---|---|

| Synthesis Method | Reaction of 4-nitrobenzoyl chloride with 3-nitroaniline | ontosight.aiotterbein.edunih.gov |

| Molecular Formula | C13H9N3O5 | otterbein.edunih.govepa.gov |

| 1H-NMR & 13C-NMR | Used for structural characterization | ijpbs.com |

| LCMS & FT-IR | Confirms molecular structure and functional groups | ijpbs.com |

| Dihedral Angle (between benzene rings) | 26.1 (1)° | otterbein.edunih.govepa.gov |

| Melting Point | 502–503 K | nih.gov |

Theoretical Design and Predictive Modeling of Novel Benzamide Derivatives

The foundational structure of this compound serves as an excellent scaffold for the theoretical design and computational modeling of new benzamide derivatives with potentially enhanced properties. researchgate.net Computational chemistry offers powerful tools to predict the biological and chemical characteristics of novel molecules before their actual synthesis, saving significant time and resources.

Density Functional Theory (DFT) in Derivative Design: DFT is a prominent computational method used to investigate the electronic structure and properties of molecules. For benzamide derivatives, DFT calculations can predict:

Absorption Spectra and Dipole Moments: These properties are crucial for understanding the molecule's interaction with light and its polarity. sci-hub.se

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of a molecule's reactivity and electronic properties. sci-hub.se For instance, a study on newly designed benzamide derivatives showed that their HOMO-LUMO energy gaps ranged from 5.37 eV to 5.51 eV. sci-hub.se

Structure-Activity Relationships (SAR): By systematically modifying the structure of the parent benzamide, researchers can build models that correlate structural features with biological activity. nih.gov

Molecular Docking and Simulation: These computational techniques are instrumental in drug discovery and design. They allow researchers to predict how a designed benzamide derivative might interact with a specific biological target, such as a protein or enzyme. nih.govmdpi.com

Binding Affinity: Molecular docking can estimate the strength of the interaction between a ligand (the benzamide derivative) and its receptor.

Binding Mode: It can also predict the specific orientation and conformation of the ligand within the receptor's binding site. For example, docking studies have been used to understand how benzamide derivatives bind to histone deacetylase (HDAC), a key target in cancer therapy. nih.gov

Predictive Modeling for Specific Applications: The principles of theoretical design can be applied to create novel benzamide derivatives tailored for specific purposes:

Antioxidant Agents: Computational analysis has been used to predict the antioxidative potential of amino-substituted benzamide derivatives. acs.org

Antiprion Agents: The synthesis and evaluation of benzamide derivatives as potential agents against prion diseases have been guided by their binding affinity for the human prion protein, PrP(C). nih.gov

Glucokinase Activators: Benzamide derivatives have been designed and evaluated as potential activators of glucokinase, an important target in diabetes treatment. researchgate.net

The electron-withdrawing nature of the nitro groups in this compound significantly influences its electronic properties, making it an interesting starting point for designing molecules with specific electronic characteristics. ontosight.ai By replacing or modifying these nitro groups and other parts of the molecule, scientists can theoretically explore a vast chemical space to identify promising new compounds.

| Computational Method | Predicted Properties/Applications | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Absorption spectra, dipole moment, HOMO/LUMO energies, antioxidative potentials | sci-hub.seacs.org |

| Molecular Docking | Binding models to biological targets (e.g., Smoothened receptor, histone deacetylase) | nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Investigating key structural features for histone deacetylase inhibition | nih.gov |

| In vitro assays combined with computational analysis | Evaluation of antioxidant features | acs.org |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-nitro-N-(3-nitrophenyl)benzamide?

The compound is synthesized via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride in pyridine. Key steps include maintaining a 1:1 molar ratio, controlled warming to homogenize the reaction mixture, and purification through aqueous Na₂CO₃ treatment followed by ethanol recrystallization to achieve high purity (mp = 502–503 K). This method ensures minimal byproduct formation and efficient isolation .

Advanced: How can crystallographic refinement challenges for this compound be addressed using SHELX software?

SHELXL97 resolves hydrogen atom positioning via constrained refinement (C–H = 0.95 Å, N–H = 0.88 Å) with riding models. Challenges include managing thermal motion anisotropy in the benzamide core and nitro group disorder. Iterative difference Fourier analysis and merging Friedel pairs (Rint < 0.05) improve data accuracy, particularly for high-resolution datasets .

Basic: What spectroscopic techniques validate the structure of this compound?

1H NMR identifies deshielded aromatic protons (δ 8.3–8.5 ppm) adjacent to nitro groups. IR spectroscopy confirms carbonyl stretching (~1680 cm⁻¹) and asymmetric NO₂ vibrations (1520 cm⁻¹). Mass spectrometry verifies the molecular ion [M+H]⁺ at m/z 304.06. These methods align with characterization protocols for structurally related benzamides .

Advanced: How do intermolecular interactions dictate the crystal packing of this compound?

Mercury CSD analysis reveals offset π-stacking (3.5 Å interplanar distance) between nitrobenzene moieties and C...O contacts (12% contribution via Hirshfeld surfaces). These interactions direct lamellar growth along the [010] axis, confirmed by atomic displacement parameters (Uiso values) .

Advanced: What mechanistic insights govern the reactivity of nitro groups in substitution reactions?

The electron-withdrawing nitro groups activate the benzamide ring for nucleophilic substitution. For example, reduction with H₂/Pd-C selectively converts nitro to amine groups, while nucleophilic substitution at chlorinated positions (if present) proceeds via SNAr mechanisms. Reaction conditions (e.g., solvent polarity, catalyst choice) critically influence regioselectivity .

Basic: What safety protocols are essential during synthesis and handling?

Mandatory PPE includes nitrile gloves and respiratory protection (S22/24/25 protocols). The compound exhibits moderate acute toxicity (LD₅₀ oral rat = 320 mg/kg), necessitating dust suppression during crystallization and proper waste disposal .

Advanced: How can polymorphism screening optimize solid-form stability?

DSC data (ΔHfusion = 145±2 J/g) combined with TGA decomposition profiles (Tdec = 502°C) identify three polymorphs. Kinetic trapping of metastable forms occurs during rapid cooling, requiring controlled crystallization to isolate the thermodynamically stable form .

Advanced: What strategies enable selective functionalization of the benzamide vs. nitrophenyl rings?

Directed ortho metalation (DoM) using LDA at −78°C targets the benzamide ortho position for bromination (NBS, 85% yield). Conversely, radical nitration selectively modifies the 3-nitrophenyl ring under mixed acid conditions. Steric and electronic effects dictate site-specific reactivity .

Basic: How does the electronic structure influence UV-Vis absorption properties?

Conjugation between the benzamide and nitrophenyl groups produces a strong π→π* transition at 265 nm (ε = 12,400 M⁻¹cm⁻¹). Solvatochromic shifts in polar solvents (e.g., DMSO) indicate dipole stabilization of the excited state .

Advanced: What computational tools predict biochemical interactions of derivatives?

QSAR models and molecular docking (e.g., AutoDock Vina) assess derivatives' potential as enzyme inhibitors. For example, nitro groups enhance binding to bacterial PPTase enzymes, as seen in structurally similar compounds targeting proliferation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.